molecular formula C10H19NO2S B2990430 (S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester CAS No. 610285-62-6

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2990430
CAS No.: 610285-62-6
M. Wt: 217.33
InChI Key: NVDQWJTWJOLALV-QMMMGPOBSA-N
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Description

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a mercapto group at the 3-position and a tert-butyl ester at the 1-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the carboxylic acid group and the introduction of the mercapto group. One common method involves the reaction of (S)-3-mercapto-piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired tert-butyl ester .

Industrial Production Methods

Industrial production of tert-butyl esters often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Mercapto-piperidine-1-carboxylic acid methyl ester
  • (S)-3-Mercapto-piperidine-1-carboxylic acid ethyl ester
  • (S)-3-Mercapto-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and interactions with molecular targets. This makes it a valuable compound for studying steric effects in chemical and biological systems.

Properties

IUPAC Name

tert-butyl (3S)-3-sulfanylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDQWJTWJOLALV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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